molecular formula C14H22N2O B5695013 N,2-di-tert-butylisonicotinamide

N,2-di-tert-butylisonicotinamide

Cat. No.: B5695013
M. Wt: 234.34 g/mol
InChI Key: IWIVGGIPEUXHQL-UHFFFAOYSA-N
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Description

N,2-Di-tert-butylisonicotinamide is a substituted isonicotinamide derivative featuring tert-butyl groups at both the amide nitrogen (N-position) and the 2-position of the pyridine ring. This structural arrangement confers unique steric and electronic properties, influencing solubility, stability, and reactivity. For instance, tert-butyl groups are often introduced via alkylation using tert-butyl halides or tert-butyl chloroformate under basic conditions . Characterization methods such as $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $, as employed for structurally related compounds (e.g., Methoxycarbonyl L-phenylalanine tert-butyl ester), would confirm the integrity of the tert-butyl substituents and amide linkage .

Properties

IUPAC Name

N,2-ditert-butylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-13(2,3)11-9-10(7-8-15-11)12(17)16-14(4,5)6/h7-9H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVGGIPEUXHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-di-tert-butylisonicotinamide typically involves the reaction of isonicotinic acid with tert-butylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,2-di-tert-butylisonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are conducted under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of tert-butyl groups with other functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

N,2-di-tert-butylisonicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,2-di-tert-butylisonicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between N,2-di-tert-butylisonicotinamide and related compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Synthesis Highlights
This compound (Inferred: C${16}$H${24}$N$_2$O) ~260.38 Amide, pyridine, tert-butyl Likely synthesized via tert-butyl agents; steric hindrance may reduce reactivity
N-tert-Butylacetamide C$6$H${13}$NO 131.18 Amide, tert-butyl Simplified analog; used in QSPR modeling for property prediction
N-(4-tert-butylthiazol-2-yl)-2-chloronicotinamide C${13}$H${14}$ClN$_3$OS 295.79 Amide, thiazole, chloro, tert-butyl Heterocyclic core; supplier data available; chloro substituent enhances electrophilicity
tert-Butylisothiocyanato-(2-benzyl)-acetate C${14}$H${19}$NO$_2$S 265.37 Isothiocyanate, ester, tert-butyl Synthesized via silylation; tert-butyl acts as a protecting group

Key Comparative Insights:

In contrast, tert-butylisothiocyanato-(2-benzyl)-acetate uses the tert-butyl group transiently as a protecting group during synthesis, highlighting its versatility in organic chemistry .

Synthetic Complexity :

  • Multi-step synthesis is implied for this compound, akin to Methoxycarbonyl L-phenylalanine tert-butyl ester, which requires sequential protection and deprotection steps .

Physicochemical Behavior: The tert-butyl groups enhance hydrophobicity, likely reducing aqueous solubility compared to non-tert-butyl amides. This property is critical in pharmaceutical applications, as seen in benzathine benzylpenicillin’s salt formulation for improved stability .

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